molecular formula C15H16N4O2S2 B3012247 1,3-dimethyl-5-(propylsulfanyl)-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 847191-41-7

1,3-dimethyl-5-(propylsulfanyl)-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No.: B3012247
CAS No.: 847191-41-7
M. Wt: 348.44
InChI Key: SPDOHHASCSKPSO-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-(propylsulfanyl)-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of diazino pyrimidines This compound is characterized by its unique structure, which includes a thiophene ring and a propylsulfanyl group

Preparation Methods

The synthesis of 1,3-dimethyl-5-(propylsulfanyl)-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves several stepsThe reaction conditions typically involve refluxing in an organic solvent such as toluene .

Chemical Reactions Analysis

1,3-dimethyl-5-(propylsulfanyl)-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as Pd/C. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,3-dimethyl-5-(propylsulfanyl)-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 1,3-dimethyl-5-(propylsulfanyl)-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,3-dimethyl-5-propylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S2/c1-4-7-23-13-10-12(18(2)15(21)19(3)14(10)20)16-11(17-13)9-6-5-8-22-9/h5-6,8H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDOHHASCSKPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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